molecular formula C10H15BrN2O2 B3074533 4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid CAS No. 1020722-66-0

4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B3074533
CAS RN: 1020722-66-0
M. Wt: 275.14 g/mol
InChI Key: PEIKPZBBHPNEPD-UHFFFAOYSA-N
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Description

The compound “4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it would have a bromine atom attached at the 4-position of the ring, an ethyl group at the 1-position, and a 2-methylpropyl group at the 3-position . The carboxylic acid functional group is typically present in the 5-position of the pyrazole ring.


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, nucleophilic substitution reactions at the carbon atoms, and reactions at the substituents . The specific reactions that “4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid” might undergo would depend on the reaction conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of pyrazole compounds include moderate to high polarity, the ability to form hydrogen bonds, and stability under a variety of conditions . The presence of the bromine atom and the carboxylic acid group in “4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid” would likely increase its polarity and reactivity.

Scientific Research Applications

Structural and Spectral Analysis

4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid and its derivatives are subject to extensive structural and spectral analysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, has been analyzed using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Such studies are crucial for understanding the physical and chemical properties of these compounds (Viveka et al., 2016).

Synthesis Processes

The synthesis of pyrazole-5-carboxylic acid derivatives is a key area of research. Different methods, like nucleophilic substitution and cyclization, have been employed to synthesize various derivatives. These methods are significant for creating intermediates used in other chemical processes or pharmaceutical products (Ji Ya-fei, 2009).

Electrosynthesis

Electrosynthesis of bromosubstituted pyrazole derivatives, including 4-bromosubstituted pyrazoles, is another significant area of research. This process involves bromination in NaBr aqueous solutions and has been shown to yield high percentages of bromosubstituted derivatives. The effect of different substituents on the pyrazole ring on the bromination process has been studied, providing insights into the efficiency and outcomes of electrosynthesis (Lyalin et al., 2010).

Coordination Polymers

Research has also been conducted on the use of pyrazole-4-carboxylic acid derivatives in the construction of coordination polymers. These polymers have been synthesized using various metal ions, showcasing the versatility of these compounds in creating complex molecular structures with potential applications in materials science (Cheng et al., 2017).

Nonlinear Optical Properties

The nonlinear optical properties of certain pyrazole derivatives have been explored. For instance, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their potential in optical limiting applications. These findings are significant for the development of new materials for optical technologies (Chandrakantha et al., 2013).

Future Directions

The study of pyrazole compounds is an active area of research due to their wide range of biological activities . Future research on “4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid” could involve exploring its potential biological activities, developing new synthesis methods, or studying its reactivity under various conditions.

properties

IUPAC Name

4-bromo-2-ethyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-4-13-9(10(14)15)8(11)7(12-13)5-6(2)3/h6H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIKPZBBHPNEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)CC(C)C)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172206
Record name 4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid

CAS RN

1020722-66-0
Record name 4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020722-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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